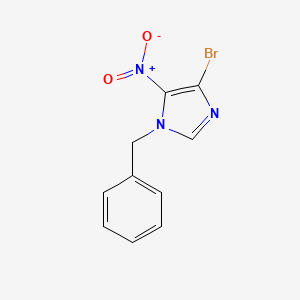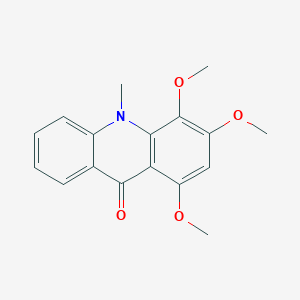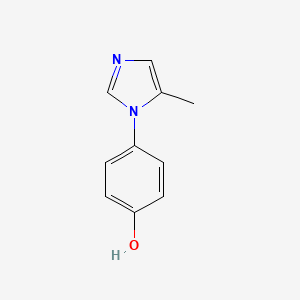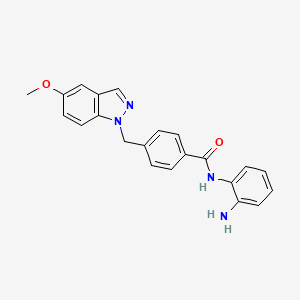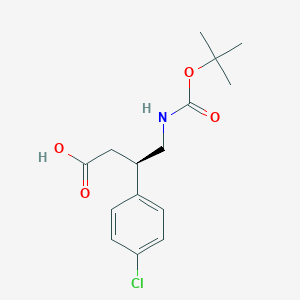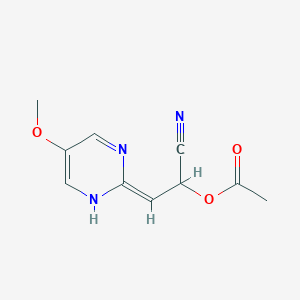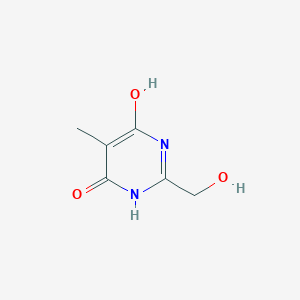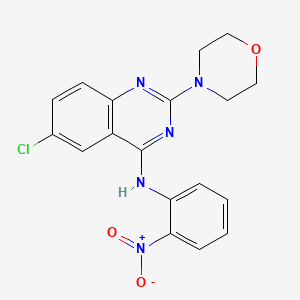
6-Chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-morpholino-N-(2-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with a chloro group at the 6th position, a morpholino group at the 2nd position, and a nitrophenyl group at the N-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-morpholino-N-(2-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid.
Morpholino Substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Nitrophenyl Substitution: The nitrophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2-nitroaniline and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-morpholino-N-(2-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-morpholino-N-(2-nitrophenyl)quinazolin-4-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-morpholino-N-(2-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-morpholinoquinazoline: Lacks the nitrophenyl group but shares the quinazoline core and morpholino substitution.
2-Nitrophenylquinazoline: Lacks the chloro and morpholino groups but contains the nitrophenyl and quinazoline core.
4-Aminoquinazoline: Lacks the chloro, morpholino, and nitrophenyl groups but retains the quinazoline core.
Uniqueness
6-Chloro-2-morpholino-N-(2-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro, morpholino, and nitrophenyl groups enhances its potential as a versatile compound for various applications.
Propiedades
Número CAS |
89218-45-1 |
|---|---|
Fórmula molecular |
C18H16ClN5O3 |
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
6-chloro-2-morpholin-4-yl-N-(2-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H16ClN5O3/c19-12-5-6-14-13(11-12)17(20-15-3-1-2-4-16(15)24(25)26)22-18(21-14)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22) |
Clave InChI |
QGLSNCAFGKAFRN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




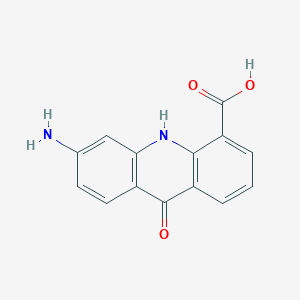

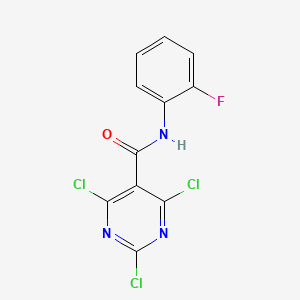

![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)
